molecular formula C23H21N5O2 B2697828 3-benzyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877643-65-7

3-benzyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2697828
CAS RN: 877643-65-7
M. Wt: 399.454
InChI Key: HERVSCUHHZPZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the imidazo[2,1-f]purine family and has a unique structure that makes it an interesting subject of study.

Scientific Research Applications

Dual-Target Directed Ligands

One notable application of compounds structurally related to 3-benzyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is in the development of dual-target directed ligands. These ligands combine antagonistic activity at the A2A adenosine receptor with blockade of monoamine oxidase B (MAO-B). Such compounds could be beneficial in treating neurodegenerative diseases, particularly Parkinson's disease (Załuski et al., 2019).

Serotoninergic and Dopaminergic Receptor Activity

Compounds with a purine-2,4-dione nucleus, like the one , have shown affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. This indicates their potential application in the development of antidepressants and anxiolytic-like medications (Zagórska et al., 2015).

Antiviral Activity

Mesoionic purinone analogs, closely related to 3-benzyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have been studied for their antiviral properties. These compounds exhibit activity against various viruses, including herpes and rhinovirus, at non-toxic dosage levels (Kim et al., 1978).

A3 Adenosine Receptor Antagonism

Research has also been conducted on derivatives of imidazo[2,1-f]purine-2,4-dione for their potential as A3 adenosine receptor antagonists. These antagonists are explored for their therapeutic relevance in various conditions, especially those associated with the adenosine receptor pathways (Baraldi et al., 2005).

Phosphodiesterase 4 Inhibition

Another application is in the inhibition of phosphodiesterase 4 (PDE4). Compounds structurally related to 3-benzyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been shown to inhibit PDE4, indicating potential use in treating inflammatory conditions (Suzuki et al., 2006).

properties

IUPAC Name

2-benzyl-4,7-dimethyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-15-9-11-18(12-10-15)28-16(2)13-26-19-20(24-22(26)28)25(3)23(30)27(21(19)29)14-17-7-5-4-6-8-17/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERVSCUHHZPZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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